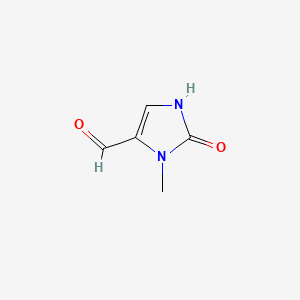
3-methyl-2-oxo-1H-imidazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-oxo-1H-imidazole-4-carbaldehyde is a heterocyclic compound with a molecular formula of C5H6N2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxo-1H-imidazole-4-carbaldehyde typically involves the reaction of 2-methyl-1H-imidazole-5-carbaldehyde with n-butyllithium (n-BuLi) in a solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C). After stirring the mixture for 30 minutes, dimethylformamide (DMF) is added, and the reaction is allowed to proceed at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-oxo-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-methyl-2-oxo-1H-imidazole-4-carboxylic acid.
Reduction: 3-methyl-2-oxo-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-2-oxo-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The specific mechanism of action for 3-methyl-2-oxo-1H-imidazole-4-carbaldehyde is not well-documented. as a derivative of imidazole, it is likely to interact with biological targets through hydrogen bonding and π-π interactions. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1H-imidazole-4-carbaldehyde
- 1H-imidazole-2-carbaldehyde
- 4-imidazolecarboxaldehyde
Uniqueness
3-methyl-2-oxo-1H-imidazole-4-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the imidazole ring.
Properties
CAS No. |
175436-11-0 |
|---|---|
Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.115 |
IUPAC Name |
3-methyl-2-oxo-1H-imidazole-4-carbaldehyde |
InChI |
InChI=1S/C5H6N2O2/c1-7-4(3-8)2-6-5(7)9/h2-3H,1H3,(H,6,9) |
InChI Key |
LPHSMVIFRNPKCM-UHFFFAOYSA-N |
SMILES |
CN1C(=CNC1=O)C=O |
Synonyms |
1H-Imidazole-4-carboxaldehyde,2,3-dihydro-3-methyl-2-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



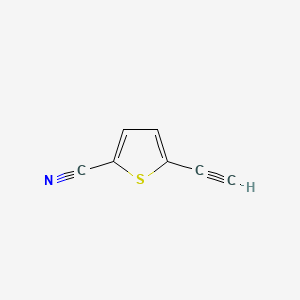

![6-Oxabicyclo[3.1.0]hexane-1-methanol](/img/structure/B574937.png)
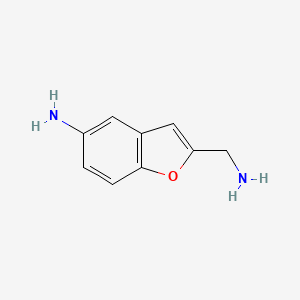

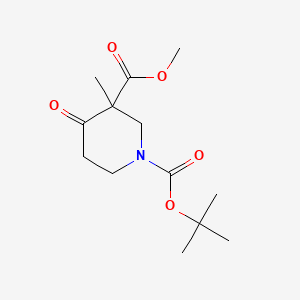
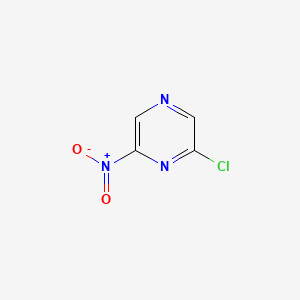
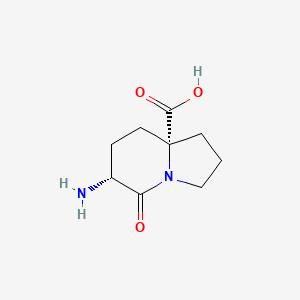
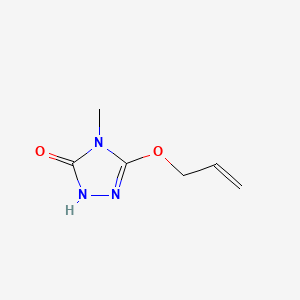
![5,5-Dimethyl-3,3a,4,5-tetrahydrocyclopenta[c]pyrazol-6(2H)-one](/img/structure/B574952.png)
